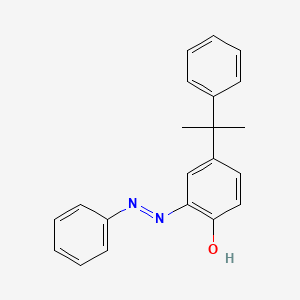
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a phenylazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with a phenol derivative. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the azo group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Methyl-1-phenylethyl)phenol: Lacks the azo group, making it less reactive in redox reactions.
2-(Phenylazo)phenol: Lacks the 1-methyl-1-phenylethyl group, affecting its steric and electronic properties.
Uniqueness
4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is unique due to the combination of the phenol, 1-methyl-1-phenylethyl, and phenylazo groups
Propiedades
Número CAS |
61827-72-3 |
|---|---|
Fórmula molecular |
C21H20N2O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-phenyldiazenyl-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C21H20N2O/c1-21(2,16-9-5-3-6-10-16)17-13-14-20(24)19(15-17)23-22-18-11-7-4-8-12-18/h3-15,24H,1-2H3 |
Clave InChI |
GVMFWMBAYSJHFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




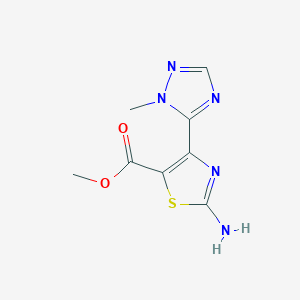
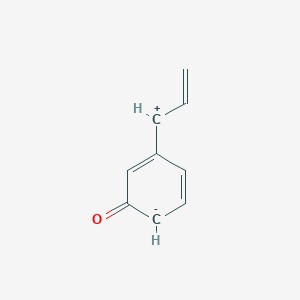
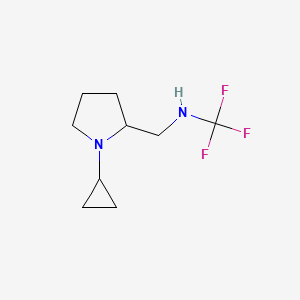
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
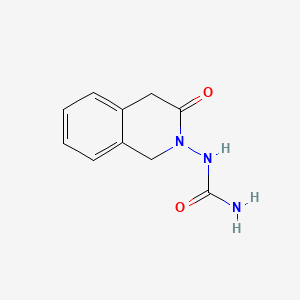
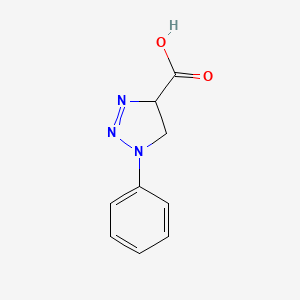
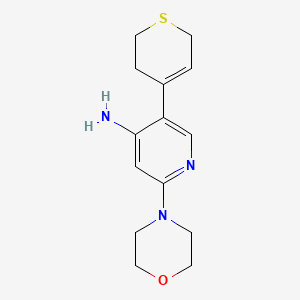
![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

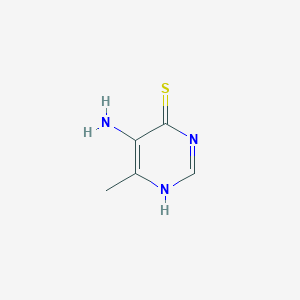
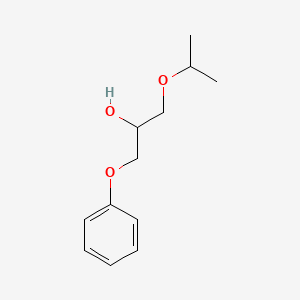
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
